N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7OS2 and its molecular weight is 431.58. The purity is usually 95%.
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Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic compound that integrates a thiadiazole moiety with a benzimidazole and piperazine structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide an overview of its biological activity based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects against various strains of bacteria. For instance:
Compound | Target Strain | Concentration (μg/mL) | Inhibition Rate (%) |
---|---|---|---|
51m | Xanthomonas oryzae pv. oryzicola | 100 | 30 |
51m | Xanthomonas oryzae pv. oryzae | 100 | 56 |
This compound outperformed the commercial bactericide thiodiazolecopper in effectiveness against these pathogens .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular activity. A series of related compounds were tested against Mycobacterium tuberculosis, with several showing potent activity with MIC values as low as 3.125 μg/mL. The presence of specific substituents on the thiadiazole ring enhanced this activity, indicating that modifications can lead to improved efficacy .
Anticancer Activity
Emerging studies suggest that compounds containing the thiadiazole moiety can exhibit anticancer properties. For example, derivatives were tested against various cancer cell lines, including breast cancer and prostate cancer cells. The results indicated that certain derivatives had IC50 values lower than that of standard treatments like cisplatin, showcasing their potential as anticancer agents:
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | MCF-7 | 15.4 |
5b | HCT-116 | 2.2 |
These findings underscore the potential of thiadiazole-based compounds in cancer therapy .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to cell death in pathogenic organisms and cancer cells .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7OS2/c1-3-28-19-23-22-18(29-19)21-17(27)13-26-10-8-25(9-11-26)12-16-20-14-6-4-5-7-15(14)24(16)2/h4-7H,3,8-13H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFVCOQPADUNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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